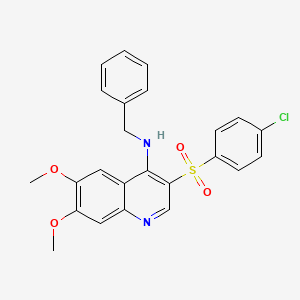

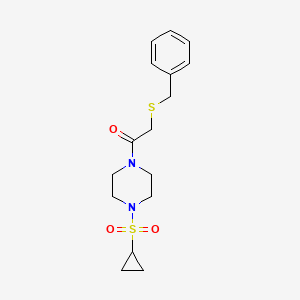

![molecular formula C19H17FN2O2 B2552265 4-fluoro-N-(1-méthyl-2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898426-44-3](/img/structure/B2552265.png)

4-fluoro-N-(1-méthyl-2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound known for its varied applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure, encompassing a fluorine atom, a benzamide group, and a tetrahydroquinolinyl moiety, endows it with remarkable chemical properties.

Applications De Recherche Scientifique

Chemistry

Catalysis: : The compound acts as a catalyst in various organic transformations, enhancing reaction rates and selectivity.

Material Science: : Used in the synthesis of advanced materials with unique electronic and photophysical properties.

Biology and Medicine

Pharmacology: : Investigated for its potential as a therapeutic agent due to its bioactive scaffold, influencing various biological pathways.

Molecular Probes: : Serves as a fluorescent probe in imaging studies, aiding in the visualization of biological processes.

Industry

Polymer Additives: : Incorporated into polymers to enhance properties like thermal stability and resistance to degradation.

Agriculture: : Utilized in the development of agrochemicals with improved efficacy and environmental profiles.

Mécanisme D'action

Target of action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiazoles are found in many potent biologically active compounds .

Mode of action

The mode of action of these compounds can vary widely depending on their specific structure and the receptors they interact with. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical pathways

The affected pathways can also vary widely. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide are largely derived from its indole nucleus. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Cellular Effects

The cellular effects of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide are diverse due to its broad-spectrum biological activities . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps:

Formation of the Pyrroloquinoline Core: : The initial stage often begins with cyclization reactions to form the pyrroloquinoline skeleton.

Introduction of Fluorine Atom: : Subsequent fluorination of the core structure usually employs reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to achieve selective fluorination.

N-Methylation: : This step is typically accomplished using methylating agents such as iodomethane.

Benzamide Formation: : Finally, the benzamide group is introduced through an amidation reaction, using the corresponding benzoyl chloride and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using optimized conditions for each step to ensure high yield and purity. The process often involves continuous flow chemistry techniques to enhance reaction control and efficiency, minimizing by-products and reducing costs.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrroloquinoline moiety, to form various oxidized derivatives.

Reduction: : Reduction reactions, such as hydrogenation, can modify the compound's unsaturated bonds, leading to hydrogenated products.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: : Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products vary based on the reaction type but include fluorinated analogs, hydrogenated derivatives, and substituted compounds with diverse functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-fluoro-N-(2-oxo-2,3-dihydro-1H-quinolin-8-yl)benzamide

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-8-yl)benzamide

4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Unique Attributes

Compared to these compounds, 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide offers:

Enhanced Stability: : The fluorine atom increases chemical stability under various conditions.

Improved Binding Affinity: : Fluorine's electronegativity enhances interactions with biological targets.

Diverse Reactivity: : Capable of undergoing a wide range of chemical reactions, enabling versatile applications in research and industry.

This compound is a testament to the intricate design and functional versatility of modern chemical synthesis, opening avenues for scientific exploration and technological advancements.

Propriétés

IUPAC Name |

4-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOVTERLYAMNOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2552187.png)

![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2552192.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2552199.png)

![2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2552202.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)

![8-[(3-methylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2552204.png)